2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide
CAS No.:
Cat. No.: VC16329180
Molecular Formula: C17H18N6O3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N6O3 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxy]-N-(1H-1,2,4-triazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C17H18N6O3/c24-15(21-17-18-10-19-22-17)9-26-11-5-6-13-12(8-11)16(25)23-7-3-1-2-4-14(23)20-13/h5-6,8,10H,1-4,7,9H2,(H2,18,19,21,22,24) |
| Standard InChI Key | QTJPCFWLWKWJBZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=NC3=C(C=C(C=C3)OCC(=O)NC4=NC=NN4)C(=O)N2CC1 |
Introduction
2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound featuring a unique combination of structural motifs, including an azepinoquinazoline core and a triazole moiety. This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its ring structure. It is primarily studied for its potential pharmacological properties and applications in medicinal chemistry.
Molecular Formula and Weight
Synonyms and Identifiers
-
PubChem CID: 75356980
-
Synonyms: 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide, 1574351-31-7, EiM08-33675, STL411507, AKOS025145206 .
Synthesis and Chemical Reactions
The synthesis of 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multi-step organic reactions. Common methods include the use of specific reagents such as acyl chlorides or amines and solvents like dimethylformamide or dichloromethane. Reaction conditions such as temperature and time must be optimized to achieve high yields and purity of the final product.
Biological Activities and Potential Applications
Compounds with similar structural motifs, particularly those featuring quinazoline and triazole rings, are often investigated for their potential biological activities, including anticancer, antimicrobial, and antiviral properties. The unique combination of structural elements in 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide may confer distinct pharmacological properties, making it a candidate for further research in medicinal chemistry.
Structural Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide | Azepinoquinazoline core with a triazole moiety | Potential anticancer or antimicrobial activities |
| N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | Quinazoline with a dimethoxyphenyl substituent | Anticancer and antimicrobial properties |
| N-(2-chlorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | Chlorobenzyl group attached to an azepinoquinazoline core | Potential anticancer and antimicrobial activities |
Spectroscopic Analysis
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are essential for characterizing the physical properties of this compound. These methods provide insights into its molecular structure and functional groups, which are crucial for understanding its reactivity and potential biological interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume